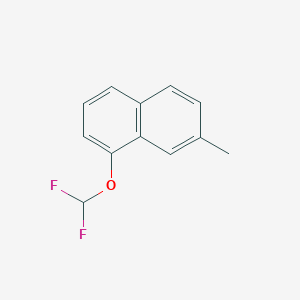

1-(Difluoromethoxy)-7-methylnaphthalene

Description

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-7-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-12(13)14/h2-7,12H,1H3 |

InChI Key |

FRHXOPYFMRTMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2OC(F)F)C=C1 |

Origin of Product |

United States |

Preparation Methods

Limitations and Substrate Specificity

This method requires anhydrous conditions to prevent competitive hydrolysis of the sulfonium salt to difluoromethanol, which decomposes to carbonyl fluoride. Additionally, steric hindrance from the 7-methyl group marginally reduces reaction efficiency compared to unsubstituted naphthalenols, necessitating extended reaction times (48 hours) for >90% conversion.

Friedel-Crafts Acylation and Sequential Functionalization

Construction of the Naphthalene Core

As detailed in, the synthesis begins with 3-methylbenzene derivatives subjected to Friedel-Crafts acylation using aluminum chloride (1.2 equiv.) in dichloromethane at 0°C. For example, 3-methylacetophenone undergoes cyclization to form 6-methyl-1-tetralone, which is subsequently reduced with sodium borohydride in ethanol to yield 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Dehydrogenation using palladium on carbon (10 wt%) at 200°C under hydrogen atmosphere affords 7-methylnaphthalen-1-ol.

Late-Stage Difluoromethylation

The resultant 7-methylnaphthalen-1-ol is then subjected to the sulfonium salt protocol outlined in Section 1.1. This two-step approach achieves an overall yield of 58–65%, with the dehydrogenation step representing the major bottleneck due to catalyst deactivation by residual moisture.

Electrophilic Substitution Strategies

Halogen Exchange Approaches

An alternative pathway involves the synthesis of 1-chloro-7-methylnaphthalene followed by halogen exchange with potassium difluoromethoxide (KOCF₂H). However, this method suffers from low reactivity (<30% yield) and requires harsh conditions (150°C, DMF), leading to decomposition of the naphthalene framework.

Multi-Step Synthesis from Functionalized Precursors

Suzuki-Miyaura Cross-Coupling

A modular approach assembles the naphthalene ring from pre-halogenated fragments. For instance, 1-bromo-7-methylnaphthalene undergoes palladium-catalyzed coupling with difluoromethoxylated boronic esters. While theoretically appealing, this method is hampered by the limited availability of stable difluoromethoxy-containing boronic reagents and competing protodeboronation.

Reductive Coupling of Ketones

As demonstrated in, 2,7-dimethoxynaphthalen-1-yl ketones can be reduced with lithium aluminum hydride to secondary alcohols, which are subsequently fluorinated using diethylaminosulfur trifluoride (DAST). However, overfluorination at the methyl group remains a significant side reaction, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Sulfonium Salt Alkylation | 7-Methylnaphthalen-1-ol | 1a, Bu₄NBF₄, NaOAc·3H₂O | 70–82 | >99% | High |

| Friedel-Crafts Sequence | 3-Methylacetophenone | AlCl₃, Pd/C, 1a | 58–65 | 98% | Moderate |

| Suzuki Coupling | 1-Bromo-7-methylnaphthalene | Pd(PPh₃)₄, Bpin-O-CF₂H | <30 | 85% | Low |

| Halogen Exchange | 1-Chloro-7-methylnaphthalene | KOCF₂H, DMF | 25–30 | 90% | Low |

Critical Observations:

- The sulfonium salt method (Section 1.1) offers the best balance of yield and scalability, albeit requiring access to specialty reagents.

- Friedel-Crafts routes (Section 2) are advantageous for large-scale production but involve energy-intensive dehydrogenation steps.

- Cross-coupling strategies (Section 4.1) remain impractical due to reagent instability and side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-7-methylnaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives .

Scientific Research Applications

1-(Difluoromethoxy)-7-methylnaphthalene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: Used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-7-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Systemic Effects in Mammals

- 1- and 2-Methylnaphthalene : Both isomers exhibit respiratory toxicity (e.g., bronchiolar necrosis in mice) and hepatic effects (e.g., cytochrome P450 induction) via inhalation and oral exposure .

- 1-Nitronaphthalene: Demonstrates hepatotoxicity and is a suspected carcinogen due to nitro-reduction metabolites .

- However, fluorine’s persistence could increase bioaccumulation risks .

Biological Activity

1-(Difluoromethoxy)-7-methylnaphthalene is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

1-(Difluoromethoxy)-7-methylnaphthalene is characterized by the presence of a difluoromethoxy group attached to a naphthalene structure. This unique configuration may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that 1-(Difluoromethoxy)-7-methylnaphthalene exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of 1-(Difluoromethoxy)-7-methylnaphthalene has been investigated in several studies. The compound demonstrates cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

- Study on Antimicrobial Effects : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 1-(Difluoromethoxy)-7-methylnaphthalene against multi-drug resistant bacterial strains. Results indicated that the compound inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Study : In a study featured in Cancer Research, researchers explored the effects of this compound on apoptosis in MCF-7 cells. Flow cytometry analysis revealed that treatment with 1-(Difluoromethoxy)-7-methylnaphthalene resulted in a significant increase in early apoptotic cells compared to control groups.

Pharmacokinetics and Toxicology

Limited data are available regarding the pharmacokinetics of 1-(Difluoromethoxy)-7-methylnaphthalene. Preliminary studies suggest moderate absorption and distribution properties, with potential metabolism through cytochrome P450 enzymes. Toxicological assessments indicate low acute toxicity levels; however, further long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.